molecular formula C8H7BrN2OS B2518543 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine CAS No. 1359829-20-1

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2518543
CAS No.: 1359829-20-1
M. Wt: 259.12
InChI Key: XQIOLKSTBAQIRE-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Benzothiazole (B30560) Derivatives in Research

The history of benzothiazole chemistry dates back to the late 19th century. The synthesis of the benzothiazole nucleus was first reported by August Wilhelm von Hofmann in 1887. pcbiochemres.comresearchgate.net Early investigations, such as Jacobson's method of preparing benzothiazole through the ring closure of 2-aminothiophenols, laid the groundwork for synthetic methodologies that are still relevant today. researchgate.net

Initially, the applications of benzothiazole derivatives were predominantly industrial, where they were widely used as vulcanization accelerators in the rubber industry. derpharmachemica.comijbpas.com However, as synthetic techniques became more sophisticated, the focus of research shifted towards exploring the biological potential of this heterocyclic system. Over the decades, medicinal chemists have synthesized a vast number of novel benzothiazole analogues, driven by the myriad of medicinal properties associated with the scaffold. nih.gov This evolution has transformed the benzothiazole core from an industrial chemical into a key building block for the development of new therapeutic agents targeting a wide array of diseases. pcbiochemres.comijper.org

Rationale for Investigating Substituted Benzothiazol-2-amines

Within the broad class of benzothiazole derivatives, 2-aminobenzothiazoles serve as particularly important intermediates and target molecules in medicinal chemistry. The amino group at the C-2 position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a large library of derivatives, such as Schiff bases, amides, and ureas. derpharmachemica.comnih.gov This synthetic accessibility makes the 2-aminobenzothiazole (B30445) core an ideal starting point for developing new compounds with tailored biological activities. researchgate.netacs.org

Research into substituted 2-aminobenzothiazoles is driven by the principles of structure-activity relationship (SAR) studies. derpharmachemica.com Investigations have shown that the nature and position of substituents on the benzene (B151609) ring, in combination with modifications at the 2-amino group, can profoundly impact the compound's pharmacological profile. benthamscience.com For example, the introduction of different functional groups can modulate factors like receptor binding affinity, cell permeability, and metabolic stability. This targeted approach allows researchers to fine-tune the properties of benzothiazole derivatives to enhance their efficacy against specific biological targets, such as enzymes or receptors implicated in disease. ijper.orgnih.gov

Specific Focus: 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine as a Model Compound for Academic Inquiry

The specific compound, this compound, serves as a compelling model for academic investigation into the nuanced effects of substitution on the benzothiazole scaffold. While extensive research has been conducted on the broader family of benzothiazoles, this particular substitution pattern remains a subject for more detailed exploration. Its structure combines the core 2-aminobenzothiazole moiety with two key substituents on the benzene ring: a bromine atom at position 5 and a methoxy (B1213986) group at position 4.

As a model compound, this compound provides a platform to investigate synthetic routes and to serve as a precursor for novel derivatives with potential therapeutic value. The detailed characterization and screening of this compound and its analogues could yield valuable insights into the structure-activity relationships of multisubstituted benzothiazoles.

Below is a table detailing the chemical properties of this compound and related compounds for comparison.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC8H7BrN2OS259.12N/A
5-Bromo-1,3-benzothiazol-2-amineC7H5BrN2S229.1020358-03-6 nih.gov
5-bromo-4-methoxy-1-benzothiopheneC9H7BrOS243.1273630-81-6 chemsrc.com
methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylateC10H9BrN2O3S317.161155287-41-4 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-7-4(9)2-3-5-6(7)11-8(10)13-5/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIOLKSTBAQIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Benzothiazol-2-amines

The synthesis of 2-aminobenzothiazoles can be achieved through several reliable pathways, which typically involve the formation of the crucial C-S and C-N bonds that define the thiazole (B1198619) ring fused to a benzene (B151609) core.

Oxidative cyclization is a powerful strategy for forming the benzothiazole (B30560) ring system. A classic and widely used method is the Hugerschoff reaction, which involves the oxidative cyclization of N-arylthioureas. In this approach, a substituted aniline (B41778) is treated with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically bromine in acetic acid, to form the 2-aminobenzothiazole (B30445) product. nih.gov

Another modern approach involves the metal-free aerobic oxidative cyclization of cyclohexanones with thioureas. nih.govcapes.gov.bracs.org This method utilizes catalytic iodine and molecular oxygen as a green oxidant under mild conditions to afford various 2-aminobenzothiazole derivatives in good yields. nih.govorganic-chemistry.org The reaction proceeds through enolization, α-iodination of the cyclohexanone, nucleophilic substitution by the thiourea (B124793), and subsequent cyclization and dehydrogenation. organic-chemistry.org

Method Precursors Key Reagents/Catalysts General Outcome
Hugerschoff ReactionSubstituted Anilines, Thiocyanate SaltsBromine, Acetic Acid2-Aminobenzothiazoles
Aerobic Oxidative CyclizationCyclohexanones, ThioureasIodine (cat.), O₂, PTSA2-Aminobenzothiazoles

The most common and versatile route to benzothiazoles involves the condensation of 2-aminobenzenethiol (or its substituted derivatives) with a variety of electrophilic partners that provide the C2 carbon of the thiazole ring. bohrium.comnih.gov This method's popularity stems from the ready availability of the precursors and the broad scope of functional groups that can be introduced at the 2-position. mdpi.com

Key condensation partners include:

Aldehydes and Ketones: Condensation with aldehydes is widely used to produce 2-substituted benzothiazoles. mdpi.comresearchgate.net A range of catalysts, from simple acid/base systems like H₂O₂/HCl to heterogeneous catalysts (e.g., SnP₂O₇) and biocatalysts, can facilitate this transformation under various conditions, including room temperature, reflux, and microwave irradiation. mdpi.commdpi.comnih.gov

Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient pathway to 2-substituted benzothiazoles. organic-chemistry.orgfigshare.comacs.org This method is valued for its mild conditions and tolerance of diverse functional groups on both reaction partners. organic-chemistry.orgacs.org

Carboxylic Acids and Derivatives: The reaction of 2-aminobenzenethiol with carboxylic acids or their more reactive derivatives, such as acyl chlorides, is another foundational method for accessing 2-substituted benzothiazoles. mdpi.com

Condensation Partner Catalyst/Conditions Product Type Reference
AldehydesH₂O₂/HCl, SnP₂O₇, Visible Light2-Aryl/Alkyl-benzothiazoles nih.govmdpi.com
NitrilesCu(OAc)₂, Ethanol, 70°C2-Substituted-benzothiazoles organic-chemistry.orgacs.org
N-Protected Amino AcidsMolecular Iodine (cat.), Solvent-free2-(Aminoalkyl)-benzothiazoles mdpi.com

Three-component reactions (TCRs) offer significant advantages in terms of efficiency and atom economy by constructing complex molecules from simple precursors in a single step. Several TCRs have been developed for benzothiazole synthesis.

One notable example is the reaction of o-iodoanilines, a sulfur source like potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this process, DMSO uniquely serves as the C1 carbon source, the solvent, and the oxidant. organic-chemistry.org Another strategy involves the copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines to yield 2-aminobenzothiazoles. mdpi.com Green multicomponent syntheses, such as the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation, have also been reported. nih.govresearchgate.net

Component 1 Component 2 Component 3 Key Features Reference
o-IodoanilineK₂SDMSODMSO acts as C1 source, solvent, and oxidant organic-chemistry.org
2-IodophenylisocyanideK₂SAmineCopper-catalyzed, yields 2-aminobenzothiazoles mdpi.com
2-AminobenzothiazoleAromatic Aldehyde1,3-DiketoneSc(OTf)₃ catalyst, microwave, solvent-free nih.gov

Targeted Synthesis of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine and its Analogs

The synthesis of a specifically substituted compound like this compound requires careful selection of precursors where the substitution pattern is pre-installed on the benzene ring.

A logical and efficient synthetic strategy for this compound would likely employ the oxidative cyclization of a corresponding N-arylthiourea (the Hugerschoff method). The key precursor for this route is 2-bromo-3-methoxyaniline (B48712) . glpbio.com

The proposed synthetic sequence is as follows:

Thiourea Formation: 2-bromo-3-methoxyaniline is reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an acid catalyst. This step forms the intermediate N-(2-bromo-3-methoxyphenyl)thiourea.

Oxidative Cyclization: The formed thiourea undergoes an intramolecular electrophilic cyclization upon treatment with an oxidizing agent. A common reagent for this is bromine in a solvent like acetic acid or chloroform (B151607). The electrophilic sulfur atom of the thiourea attacks the aromatic ring ortho to the activating amino group, while the external bromine acts as both an oxidant and an electrophile, substituting at the most activated position, which is para to the amino group, yielding the final this compound.

The synthesis of analogs can be readily achieved by starting with differently substituted anilines. For instance, using 2-chloro-3-methoxyaniline (B51853) or 2-bromo-3-ethoxyaniline (B7974155) would yield the corresponding 5-chloro or 5-bromo-4-ethoxy analogs, respectively.

In line with modern synthetic chemistry, the synthesis of the target compound can be optimized to improve yields, reduce waste, and enhance safety, adhering to the principles of green chemistry. bohrium.comairo.co.in

Key areas for optimization include:

Solvent Choice: Traditional solvents like chloroform or glacial acetic acid can often be replaced with greener alternatives. airo.co.in High-boiling, recyclable solvents like glycerol (B35011) or even aqueous media, potentially with the aid of a phase-transfer catalyst, could be explored. orgchemres.org Solvent-free conditions, using microwave irradiation, are also a highly effective green alternative. nih.gov

Catalysis: While the classical Hugerschoff reaction may not be catalytic, related benzothiazole syntheses have benefited greatly from catalysis. For condensation-type routes, heterogeneous catalysts like SnP₂O₇ or reusable copper catalysts can be employed, which simplifies product purification and allows for catalyst recycling. mdpi.comorganic-chemistry.org

Energy Input: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many heterocyclic preparations, including benzothiazoles. organic-chemistry.org Similarly, ultrasonic irradiation can be an effective energy source for promoting reactions under mild conditions. orgchemres.org

Reaction Conditions: Optimization of parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. For instance, controlling the amount of brominating agent is essential to prevent the formation of poly-brominated byproducts.

Green Chemistry Principle Application to Synthesis Potential Benefit Reference
Use of Safer SolventsReplacing chlorinated solvents with water, ethanol, or glycerolReduced toxicity and environmental impact airo.co.inorgchemres.org
Energy EfficiencyEmploying microwave or ultrasound irradiationShorter reaction times, lower energy consumption, higher yields organic-chemistry.orgorgchemres.org
Use of Recyclable CatalystsUsing heterogeneous or magnetically separable catalystsSimplified workup, reduced waste, lower cost mdpi.commdpi.com
Atom EconomyFavoring multi-component reactions where possibleMaximizes incorporation of starting materials into the final product nih.govmdpi.com

Derivatization Strategies at C-2 and Benzene Ring Positions

The 2-aminobenzothiazole structure offers multiple sites for chemical modification, primarily at the C-2 amino group and various positions on the fused benzene ring. nih.gov These derivatization strategies allow for the creation of a diverse library of compounds with potentially enhanced or novel biological activities. mdpi.comnih.gov

The amino group at the C-2 position is a key site for functionalization. It can readily react with electrophilic reagents to form a variety of derivatives. nih.gov For instance, acylation with chloroacetyl chloride is a common first step to introduce a reactive handle, which can then be used for further substitutions. mdpi.com This approach has been used to synthesize a large series of benzothiazole-piperazine compounds. mdpi.com Another strategy involves the reaction of 2-aminobenzothiazole with isothiocyanates to form thiourea derivatives, which can be further cyclized. researchgate.net The amino group can also be converted into a diazonium salt, which then serves as a versatile intermediate for introducing other functional groups. asianpubs.orgresearchgate.net

Modification of the benzene ring is another important strategy for creating derivatives. nih.gov This is often achieved by starting with appropriately substituted anilines before the thiazole ring is formed. nih.gov For example, the synthesis of 2-aminobenzothiazoles with N-functionalized groups on the benzene ring can be achieved from the corresponding nitro-derivatives by first protecting the 2-amino group, followed by reduction of the nitro group and its subsequent functionalization. mdpi.com

Table 1: Examples of Derivatization Reactions on the 2-Aminobenzothiazole Scaffold
Reaction TypeReagents/ConditionsPosition of DerivatizationResulting Structure/DerivativeReference
Acylation followed by Substitution1. Chloroacetyl chloride 2. N-heterocycles (e.g., piperazine)C-2 Amino GroupBenzothiazole-piperazine derivatives mdpi.com
Diazotization and Coupling1. NaNO₂, HCl 2. 2-hydroxybenzaldehydeC-2 Amino GroupAzo-benzothiazole derivative asianpubs.orgresearchgate.net
Thiourea Formationp-chlorophenylisothiocyanateC-2 Amino GroupThiourea derivative researchgate.net
Sulfonylation of Benzene Ring Amino GroupSulfonyl chloride after reduction of a nitro groupBenzene RingSulfonamide derivatives nih.gov

Advanced Synthetic Techniques

In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and versatile methods for the synthesis of 2-aminobenzothiazoles. These advanced techniques often lead to higher yields, shorter reaction times, and a reduction in the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including 2-aminobenzothiazoles. documentsdelivered.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. nih.gov

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of 2-aminobenzothiazole derivatives. For example, the condensation of 2-aminobenzothiazole derivatives with primary aromatic amines to produce imines has been efficiently carried out using microwave irradiation in absolute ethanol. asianpubs.orgresearchgate.net Subsequent reactions to form imidazolidines from these imines have also been successfully performed under microwave conditions in tetrahydrofuran. asianpubs.orgresearchgate.netuokerbala.edu.iq In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the method. nih.gov The synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole has been achieved in good yield by reacting o-aminothiophenol with 4-methoxybenzaldehyde (B44291) under solvent-free microwave irradiation. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminobenzothiazole Derivatives
ReactionConventional Method ConditionsMicrowave-Assisted Method ConditionsKey Advantages of Microwave MethodReference
Imine formation from 2-aminobenzothiazole derivative and aromatic aminesConventional heating in ethanolMicrowave irradiation in absolute ethanolReduced reaction time asianpubs.orgresearchgate.net
Imidazolidine formation from iminesConventional heating in THFMicrowave irradiation in tetrahydrofuranReduced reaction time asianpubs.orgresearchgate.netuokerbala.edu.iq
Synthesis of benzo[d]imidazo[2,1-b]thiazolesNot specifiedMicrowave irradiation in water (green media)High efficiency, catalyst-free, green solvent nih.gov
Synthesis of 2-(4-methoxyphenyl)benzo[d]thiazoleNot specifiedMicrowave irradiation, solvent-freeGood yield, solvent-free nih.gov

The development of catalyst-free and additive-free synthetic protocols is a major goal in green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes waste. Several such methods have been reported for the synthesis of 2-substituted benzothiazoles.

One notable example is a three-component one-pot reaction for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.govacs.org This method is environmentally friendly and proceeds via the formation of double C-S and one C-N bond. nih.gov Another approach involves the aerobic oxidative cyclization of cyclohexanones and thioureas using catalytic iodine and molecular oxygen as the oxidant, which is a metal-free process. nih.govorganic-chemistry.org While this method uses a catalyst (iodine), it avoids the use of more toxic and expensive transition metals. organic-chemistry.org

Furthermore, a highly efficient and unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in water has been developed. nih.gov This method provides rapid access to these functionalized heterocycles from 2-aminobenzothiazole under mild, transition-metal-free conditions. nih.gov

Table 3: Examples of Catalyst-Free and Additive-Free Protocols for Benzothiazole Synthesis
ReactantsReaction ConditionsKey FeaturesReference
Aromatic amines, aliphatic amines, elemental sulfurOne-pot, catalyst- and additive-freeEnvironmentally friendly, three-component reaction nih.govacs.org
Cyclohexanones, thioureasCatalytic iodine, molecular oxygen (oxidant)Metal-free, uses a green oxidant nih.govorganic-chemistry.org
2-aminobenzothiazole, 2-bromoacetophenoneMicrowave irradiation, in waterCatalyst-free, green solvent, high efficiency nih.gov

Spectroscopic and Crystallographic Elucidation of Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

To definitively assign the proton and carbon signals and confirm the connectivity of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine, a complete set of NMR experiments would be required.

¹H NMR Spectral Analysis and Proton Assignment

A ¹H NMR spectrum would be necessary to identify the chemical shifts, multiplicities, and coupling constants of the aromatic protons and the amine protons. This data is currently unavailable.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum is essential for identifying the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the benzothiazole (B30560) core. This information is not currently documented.

Two-Dimensional NMR Techniques for Structural Confirmation

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in correlating proton and carbon signals, thus confirming the precise substitution pattern on the benzene (B151609) ring. Such studies for this specific compound have not been found in the surveyed literature.

Infrared (IR) and Mass Spectrometry (MS) Characterization

Vibrational spectroscopy and mass spectrometry are critical for identifying functional groups and confirming the molecular formula.

Vibrational Spectroscopy for Functional Group Identification

An IR spectrum would reveal characteristic absorption bands for the N-H stretches of the amine group, C-N and C=N bonds of the thiazole (B1198619) ring, C-O stretching of the methoxy (B1213986) group, and C-Br stretching. Specific frequency data for these functional groups in this compound is not available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

HRMS analysis is required to determine the exact mass of the molecular ion, which confirms the elemental composition and molecular formula (C₈H₇BrN₂OS). While the theoretical mass can be calculated, experimental HRMS data for this compound is not published in the available resources.

X-ray Crystallography for Solid-State Structure Determination3.3.1. Single Crystal Growth Techniques 3.3.2. Conformational Analysis and Intermolecular Interactions 3.3.3. Crystal Packing and Supramolecular Assembly

Following a comprehensive search for scientific literature, it has been determined that specific computational chemistry and molecular modeling studies exclusively focused on This compound are not available in the public domain.

While extensive research exists on the computational analysis of the broader benzothiazole class of compounds, including quantum chemical calculations and molecular docking simulations for various derivatives sciencepub.netnih.govnih.govbiointerfaceresearch.comnih.govmdpi.com, the data required to populate the specific sections and subsections of the requested outline for this particular molecule could not be located.

The available literature discusses methodologies and findings for related structures, such as:

General quantum chemical calculations for substituted benzothiazoles to determine properties like HOMO-LUMO energy gaps and electronic structure sciencepub.netnih.govrsc.org.

Conformational analysis of benzothiazole derivatives and related heterocyclic systems mdpi.comrsc.org.

Molecular docking studies of various benzothiazole-based compounds to identify potential protein targets and predict binding interactions nih.govbiointerfaceresearch.comnih.govscholarsresearchlibrary.comresearchgate.net.

However, none of the retrieved sources provide the specific electronic reactivity descriptors, energy minimization data, ligand-protein interaction profiles, putative molecular targets, or binding affinity predictions for this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that strictly adheres to the provided outline for the specified compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the interactions between small molecules and their biological targets. For the 2-aminobenzothiazole (B30445) scaffold, these in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies, are crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. While specific computational studies focusing exclusively on 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine are not extensively detailed in the available literature, a broader analysis of the 2-aminobenzothiazole class provides a framework for understanding its potential structure-activity landscape.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are foundational to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. SAR provides qualitative relationships, often derived from the analysis of a series of analogs, while QSAR establishes mathematical models to predict the activity of novel compounds.

The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.net Analysis of various analogs reveals key trends that guide the design of more effective therapeutic agents.

Electron-withdrawing groups, such as halogens (fluoro, chloro), have been shown to enhance the antibacterial activity of benzothiazole (B30560) derivatives. researchgate.net Specifically, substitutions at the second position of the benzene (B151609) ring are considered critical for this activity, with fluorine having a more significant effect than chlorine. researchgate.net For anti-inflammatory activity, the introduction of electron-withdrawing groups like -Cl, -OCH3, and -NO2 at the 4 or 5-position can lead to a significant increase in potency. rsc.org

Conversely, the presence of electron-donating groups like methyl, methoxy (B1213986), and pentyl groups tends to result in weak to moderate biological activity compared to their electron-withdrawing counterparts. researchgate.net However, the effect of a substituent can be context-dependent. For example, a methoxy (-OCH3) group on a phenyl ring attached to the benzothiazole core was found to enhance cytotoxicity against colon cancer cell lines in one study. nih.gov

The following table summarizes the general effects of various substituents on the biological activities of the 2-aminobenzothiazole scaffold based on published research.

Position on Benzothiazole RingSubstituent TypeExample SubstituentsObserved Effect on Biological ActivityReference(s)
C4 / C5Electron-Withdrawing-Cl, -OCH₃, -NO₂Increased anti-inflammatory activity rsc.org
C5 / C6Electron-Withdrawing5,6-difluoroPotent inhibition of Gram-positive pathogens researchgate.net
Benzene Ring (General)Electron-Withdrawing-F, -ClStrong antibacterial activity researchgate.net
Benzene Ring (General)Electron-Donating-CH₃, -OCH₃, -C₅H₁₁Weak or moderate antibacterial activity researchgate.net
C2-Phenyl GroupMethoxy (-OCH₃)4-methoxyEnhanced anticancer cytotoxicity nih.gov

Predictive modeling, primarily through QSAR, aims to create robust statistical models that can forecast the biological activity of untested compounds. This approach is vital for prioritizing synthetic efforts and efficiently screening large virtual libraries of potential drug candidates.

The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. kashanu.ac.irnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For the benzothiazole class, QSAR models could be developed to predict various activities, including anticancer, antimicrobial, or enzyme inhibitory potency. researchgate.net Such models would help in silico design of novel derivatives of this compound by predicting how modifications to the bromine or methoxy groups, or additions at other positions, would likely impact a desired biological effect. While the general methodology is well-established, specific and validated QSAR models for this particular compound were not identified in the reviewed literature.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

This approach is particularly useful when the 3D structure of the biological target is unknown. By aligning a set of active molecules, common features can be identified to build a hypothesis of the necessary interactions for activity. This model can then be used as a 3D query to screen virtual databases for novel compounds that fit the pharmacophore, potentially leading to the discovery of new chemical scaffolds. nih.gov For a compound like this compound, a pharmacophore model could be developed based on it and its active analogs to guide the design of new derivatives that retain or improve interactions with a specific biological target, such as a protein kinase or a bacterial enzyme. nih.gov

Mechanistic Insights into Biological Activities in Vitro Investigations

Enzyme Inhibition Studies

No specific data on the enzyme inhibition properties of 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine was identified in the search results.

Anti-Aggregation Mechanisms

Information regarding the in vitro anti-aggregation mechanisms of this compound is not available in the reviewed literature.

Interactions with Cellular Components (e.g., DNA binding)

No studies detailing the direct interaction or binding of this compound with cellular components such as DNA were found.

Modulation of Key Biological Pathways

Specific research on the modulation of key biological pathways by this compound in vitro was not available in the search results.

Future Directions and Research Perspectives

Design and Synthesis of Novel Scaffolds and Hybrid Molecules Incorporating 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine Motif

The strategic design and synthesis of novel molecular architectures are paramount to expanding the therapeutic potential of the this compound core. The concept of molecular hybridization, which involves combining this benzothiazole (B30560) motif with other pharmacologically active heterocyclic systems, is a promising approach. This strategy aims to create synergistic effects or multi-target agents.

Researchers have successfully synthesized a variety of hybrid molecules by linking the 2-aminobenzothiazole (B30445) scaffold to other heterocyclic rings. For instance, new series of 2-aminobenzothiazole hybrids have been synthesized containing thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil moieties. tandfonline.comnih.gov The synthesis of these hybrids often involves multi-step reaction sequences. For example, thiazolidine-2,4-dione derivatives can be prepared by reacting a salt derivative with a chloride derivative in DMF, followed by reflux. nih.gov Similarly, 1,3,4-thiadiazole derivatives can be synthesized by reacting a thiol derivative with a chloride intermediate in the presence of potassium carbonate in acetone. nih.gov

Other synthetic explorations have led to the creation of benzothiazole derivatives incorporating pyrimidine (B1678525) and pyrazole (B372694) rings. mdpi.com For instance, substituted pyrimidine-containing benzothiazole derivatives have been synthesized by refluxing 2-aminobenzothiazoles with bis-methylthio methylene (B1212753) malononitrile. nih.gov The synthesis of pyrazole-containing benzothiazoles can be achieved through the reaction of benzothiazole N-arylsulphonylhydrazone with appropriate reagents. nih.gov These synthetic endeavors highlight the versatility of the 2-aminobenzothiazole core in generating a diverse library of hybrid compounds for biological screening.

Advanced Computational Approaches for Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a rational and efficient approach to designing and optimizing new drug candidates. nih.gov For derivatives of this compound, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are pivotal in predicting biological activity and understanding drug-receptor interactions.

Molecular docking studies are widely used to predict the binding affinity and orientation of a ligand within the active site of a target protein. researchgate.net For benzothiazole derivatives, docking studies have been employed to investigate their potential as antibacterial agents by targeting enzymes like DNA gyrase and LD-carboxypeptidase. researchgate.netnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. mdpi.com For example, docking studies have predicted that the inhibition of LD-carboxypeptidase is a probable mechanism for the antibacterial activity of certain benzothiazolylthiazolidin-4-one derivatives. nih.gov

QSAR analysis provides a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, QSAR models can predict the activity of newly designed compounds. For benzothiazole derivatives, QSAR studies have been performed to understand the structural requirements for their antimalarial activity. researchgate.net These computational approaches, often used in synergy, facilitate a more targeted and efficient drug design process, reducing the need for extensive and costly experimental screening.

Exploration of New Biological Targets and Therapeutic Areas (based on in vitro studies)

In vitro studies have revealed that derivatives of the 2-aminobenzothiazole scaffold, including those related to this compound, possess a broad spectrum of biological activities, primarily as anticancer and antimicrobial agents.

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of benzothiazole derivatives against a variety of human cancer cell lines. tandfonline.comnih.govmdpi.comnih.gov For instance, certain hybrids have been evaluated against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HEPG-2), and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. tandfonline.comnih.gov One of the key molecular targets identified for these compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial protein involved in tumor angiogenesis. tandfonline.comnih.gov Some 2-aminobenzothiazole derivatives have emerged as potent inhibitors of VEGFR-2, suggesting their potential as anti-angiogenic agents in cancer therapy. tandfonline.comnih.gov

Antimicrobial Activity: The benzothiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives have shown activity against a range of bacterial and fungal strains. nih.govnih.gov For example, some compounds have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and various Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The mechanism of antibacterial action for some of these derivatives is believed to involve the inhibition of enzymes such as dihydropteroate (B1496061) synthase (DHPS). nih.gov

The promising results from these in vitro studies encourage further exploration of these compounds against a wider array of biological targets and in different therapeutic areas, such as antiviral, anti-inflammatory, and neuroprotective agents.

Development of Structure-Activity Relationship Principles for this compound Derivatives

Understanding the Structure-Activity Relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into the influence of various structural modifications on their biological activity.

In the context of anticancer activity , the nature and position of substituents on both the benzothiazole ring and the appended moieties play a significant role. For example, in a series of benzothiazole-thiazolidine-2,4-dione hybrids, the substitution pattern on the benzylidene ring attached to the thiazolidinone was found to be critical for cytotoxicity. tandfonline.com Specifically, a compound with a 3,4,5-trimethoxybenzylidene group exhibited potent activity against breast cancer cells. tandfonline.com This suggests that the electronic and steric properties of the substituents can significantly modulate the anticancer efficacy.

For antimicrobial activity , SAR studies have also revealed key structural determinants. In a series of benzothiazolylthiazolidin-4-ones, the nature of the substituent on the benzothiazole ring and on a linked benzene (B151609) ring influenced the antibacterial spectrum. nih.gov For instance, it was observed that for 6-chloro-benzothiazole derivatives, a 4-methoxy substituent on the benzene ring was beneficial for activity, whereas a 4-chloro substituent was detrimental. nih.gov Conversely, for 4-methoxy-benzothiazole derivatives, a hydroxyl group on the benzene ring enhanced activity. nih.gov These findings underscore the importance of a systematic variation of substituents to delineate clear SAR principles, which can guide the future design of more effective anticancer and antimicrobial agents based on the this compound scaffold.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-4-methoxy-1,3-benzothiazol-2-amine?

Methodological Answer:
The synthesis typically involves bromination and functionalization of a benzothiazole precursor. A common approach includes:

  • Step 1: Bromination of 4-methoxy-1,3-benzothiazol-2-amine using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) at 60–80°C for 6–12 hours .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the brominated product.
  • Key Parameters: Reaction temperature and stoichiometric control of brominating agents are critical to avoid over-bromination. Yield optimization requires monitoring via TLC or HPLC .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural confirmation relies on:

  • Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via slow evaporation (e.g., in ethanol) are analyzed to determine bond lengths, angles, and packing. Example parameters: Triclinic space group P1, a = 7.4873 Å, b = 8.0359 Å, c = 10.6428 Å .
  • Spectroscopy:
    • ¹H/¹³C NMR: Methoxy protons appear as a singlet near δ 3.8 ppm; aromatic protons show splitting patterns consistent with bromine’s electron-withdrawing effects.
    • IR Spectroscopy: N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in crystallographic data between similar benzothiazole derivatives?

Methodological Answer:
Discrepancies in lattice parameters or hydrogen-bonding networks may arise due to:

  • Polymorphism: Test crystallization in different solvents (e.g., DMSO vs. ethanol) to isolate polymorphs .
  • Data Validation: Use software suites like SHELXL (for refinement) and WinGX (for data processing) to cross-validate R factors and electron density maps .
  • Case Study: Compare the triclinic structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine (R = 0.024) with analogous compounds to identify steric or electronic influences .

Advanced: What computational strategies predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) at the bromine site. Basis sets (e.g., B3LYP/6-311G**) predict activation energies for nucleophilic attack (e.g., by amines or thiols) .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions (e.g., near Br) to prioritize reaction sites .
  • Validation: Compare computed NMR shifts with experimental data to refine computational models .

Advanced: How to design derivatives of this compound for antimicrobial activity studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Modify the Methoxy Group: Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
    • Functionalize the Amine: Introduce acyl or sulfonamide groups to improve membrane permeability .
  • Biological Assays:
    • MIC Testing: Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution methods .
    • Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.